molecular formula C21H17P B14384064 (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane CAS No. 89982-90-1

(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane

Cat. No.: B14384064
CAS No.: 89982-90-1
M. Wt: 300.3 g/mol
InChI Key: WGQISCTZGGMBNE-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is a chemical compound known for its unique structure and properties It consists of a phosphane group attached to a 9H-fluoren-9-ylidene moiety, which is further substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane typically involves the reaction of 9H-fluoren-9-ylidene with 2,6-dimethylphenylphosphane under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with hydrophobic regions of biomolecules, affecting their function and activity.

Comparison with Similar Compounds

  • (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
  • 9-(2,6-Dimethylphenyl)-9H-fluorene
  • 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-

Comparison: Compared to these similar compounds, (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and potential applications. The compound’s ability to form coordination complexes and participate in various chemical reactions sets it apart from its analogs.

Properties

CAS No.

89982-90-1

Molecular Formula

C21H17P

Molecular Weight

300.3 g/mol

IUPAC Name

(2,6-dimethylphenyl)-fluoren-9-ylidenephosphane

InChI

InChI=1S/C21H17P/c1-14-8-7-9-15(2)20(14)22-21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13H,1-2H3

InChI Key

WGQISCTZGGMBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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